molecular formula C5H13N B046697 N-Ethylisopropylamine CAS No. 19961-27-4

N-Ethylisopropylamine

Cat. No.: B046697
CAS No.: 19961-27-4
M. Wt: 87.16 g/mol
InChI Key: RIVIDPPYRINTTH-UHFFFAOYSA-N
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Description

N-Ethylisopropylamine is an organic compound with the chemical formula C5H13N . It is a colorless liquid with a characteristic amine odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Safety and Hazards

N-Ethylisopropylamine is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Mechanism of Action

Target of Action

N-Ethylisopropylamine is a building block used for the preparation of various pharmaceutical compounds . .

Mode of Action

It’s known that it’s used in the synthesis of water-soluble b-cyclodextrin based polymers

Pharmacokinetics

It has a molecular weight of 87.16 , a density of 0.72 g/mL at 25 °C , and a boiling point of 71-73 °C . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

It’s known to be used in the synthesis of various pharmaceutical compounds , suggesting it may have diverse effects depending on the specific context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s known that the compound should be stored in a flammables area , indicating that it’s sensitive to heat and flame.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylisopropylamine can be synthesized through the reaction of isopropylamine with ethanol. The reaction typically involves heating the mixture and then purifying the product through distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then distilled and stored under appropriate conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: N-Ethylisopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amides, nitriles, secondary amines, and various substituted derivatives .

Comparison with Similar Compounds

  • N-Isopropylmethylamine
  • N,N-Diisopropylethylamine
  • Triethylamine
  • N-Ethylmethylamine
  • Diisopropylamine

Comparison: N-Ethylisopropylamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it has a distinct balance of steric and electronic properties, making it particularly useful in the synthesis of complex organic molecules .

Properties

IUPAC Name

N-ethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-4-6-5(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVIDPPYRINTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066547
Record name 2-Propanamine, N-ethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19961-27-4
Record name N-Ethyl-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19961-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropylethylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethylisopropylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165659
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Record name 2-Propanamine, N-ethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanamine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethylisopropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOPROPYLETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W87TPH94OB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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